[(1S,4R)-3-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine
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Overview
Description
[(1S,4R)-3-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine is a bicyclic amine compound known for its unique structural features and significant potential in various scientific fields. This compound is characterized by its rigid bicyclo[2.2.1]heptane framework, which imparts distinct chemical and physical properties. It is often studied for its applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,4R)-3-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Framework: The initial step involves the construction of the bicyclo[2.2.1]heptane core. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of Aminomethyl Group: The next step involves the introduction of the aminomethyl group at the desired position. This can be accomplished through a series of functional group transformations, such as halogenation followed by nucleophilic substitution with an amine.
Final Functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(1S,4R)-3-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(1S,4R)-3-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine is used as a building block for the synthesis of complex molecules. Its rigid structure makes it an ideal candidate for studying stereochemistry and reaction mechanisms.
Biology
In biological research, this compound is often used to study enzyme interactions and receptor binding due to its unique structural properties. It serves as a model compound for understanding the behavior of bicyclic amines in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is a precursor for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [(1S,4R)-3-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s rigid structure allows it to fit precisely into binding sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
- (1S,4R)-2-Aza-bicyclo[2.2.1]hept-5-en-3-one
- (1S,4R)-3-(Hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]methanamine
Uniqueness
[(1S,4R)-3-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine is unique due to its specific substitution pattern and the presence of both aminomethyl and methanamine groups. This dual functionality provides it with distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
[(1S,4R)-3-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h6-9H,1-5,10-11H2/t6-,7+,8?,9? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYFJVIASOJLJS-QPIHLSAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2CN)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C(C2CN)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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